N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-[2-(Difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group, a pyrrolidine sulfonyl group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H18F2N2O4S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H18F2N2O4S/c19-18(20)26-16-9-2-1-8-15(16)21-17(23)13-6-5-7-14(12-13)27(24,25)22-10-3-4-11-22/h1-2,5-9,12,18H,3-4,10-11H2,(H,21,23) |
InChI Key |
PIVMPPPYANZEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of 2-(difluoromethoxy)aniline: This intermediate can be synthesized by reacting 2-nitroanisole with difluoromethylating agents under suitable conditions, followed by reduction of the nitro group to an amine.
Synthesis of 3-(pyrrolidine-1-sulfonyl)benzoic acid: This intermediate can be prepared by sulfonylation of 3-aminobenzoic acid with pyrrolidine-1-sulfonyl chloride.
Coupling Reaction: The final step involves coupling 2-(difluoromethoxy)aniline with 3-(pyrrolidine-1-sulfonyl)benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and pyrrolidine sulfonyl moiety contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(trifluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
N-[2-(methoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide: Similar structure with a methoxy group instead of a difluoromethoxy group.
N-[2-(difluoromethoxy)phenyl]-3-(morpholine-1-sulfonyl)benzamide: Similar structure with a morpholine sulfonyl group instead of a pyrrolidine sulfonyl group.
Uniqueness
N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
